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Sofosbuvir Impurity M: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that

targets the HCV NS5B polymerase. The synthesis of such a structurally complex molecule

invariably leads to the formation of process-related impurities. Among these, Sofosbuvir
impurity M, a diastereomer of the active pharmaceutical ingredient, is of significant interest

due to its potential impact on the safety and efficacy of the final drug product. This technical

guide provides an in-depth overview of the chemical structure, properties, and analytical

methodologies related to Sofosbuvir impurity M.

Chemical Structure and Properties
Sofosbuvir impurity M is a diastereomer of Sofosbuvir, meaning it has the same molecular

formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or

more stereocenters. This subtle structural difference can lead to significant variations in its

biological activity and physicochemical properties compared to the parent drug.

Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-

yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
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Table 1: Physicochemical Properties of Sofosbuvir Impurity M

Property Value Reference

CAS Number 2095551-10-1 [1][2]

Molecular Formula C22H30N3O10P [1][2]

Molecular Weight 527.46 g/mol [1][2]

Appearance Solid (predicted)

Storage Temperature -20°C [3]

The structural relationship between Sofosbuvir and its impurity M is critical. The

stereochemistry at the phosphorus center is a key determinant of the biological activity of

nucleotide phosphoramidates.

fosbuvir (Active Drug)

Sofosbuvir Impurity 

Sofosbuvir
(Sp-isomer at P)

Impurity M
(Rp-isomer at P)

Diastereomers

Click to download full resolution via product page

Diastereomeric relationship between Sofosbuvir and Impurity M.

Synthesis and Formation
Sofosbuvir impurity M is a process-related impurity, meaning it is formed during the synthesis

of Sofosbuvir. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate

reagent with a modified nucleoside. The stereochemistry of the phosphorus center is crucial,
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and non-stereoselective synthesis or epimerization can lead to the formation of the undesired

Rp-diastereomer (Impurity M) alongside the desired Sp-diastereomer (Sofosbuvir).

A Chinese patent discloses a six-step preparation method for Sofosbuvir impurities, which likely

includes the synthesis of Impurity M. Although the specific details for Impurity M are not fully

elaborated, the process involves the synthesis of key intermediates and their subsequent

coupling and deprotection steps. The control of stereochemistry during the phosphoramidation

step is the most critical factor in minimizing the formation of this impurity.

Sofosbuvir Synthesis
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General six-step synthesis of Sofosbuvir impurities as per patent CN114539337A.

Analytical Characterization and Control
The control of Sofosbuvir impurity M in the final drug substance is a critical quality attribute.

Various analytical techniques are employed for its detection, quantification, and

characterization.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Sofosbuvir

and its impurities. Several studies have reported validated HPLC methods capable of

separating Sofosbuvir from its diastereomeric impurity M.

Table 2: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis
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Parameter Condition Reference

Column
C18 (e.g., Agilent Eclipse XDB-

C18, 4.6 x 250 mm, 5 µm)

Mobile Phase

Acetonitrile and 0.1%

Trifluoroacetic Acid in Water

(Isocratic or Gradient)

Flow Rate 1.0 mL/min

Detection UV at 260 nm

Column Temperature
Ambient or controlled (e.g.,

30°C)

Experimental Protocol: RP-HPLC Analysis

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in

water in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

Standard Solution Preparation: Accurately weigh and dissolve a known amount of

Sofosbuvir impurity M reference standard in a suitable diluent (e.g., mobile phase) to

obtain a standard solution of known concentration.

Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance

or product in the diluent to obtain a sample solution.

Chromatographic Analysis: Set up the HPLC system with the specified column and mobile

phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and

sample solutions and record the chromatograms.

Quantification: Identify the peaks based on their retention times compared to the standard.

Calculate the amount of Sofosbuvir impurity M in the sample using the peak area

response.
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Analytical Workflow for Impurity M
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Workflow for the analysis of Sofosbuvir Impurity M by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) Spectroscopy
Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and

confirmation of impurities. High-resolution mass spectrometry (HRMS) can confirm the

molecular formula of Sofosbuvir impurity M. While specific NMR data for impurity M is not

widely published, 1H, 13C, and 31P NMR would be instrumental in confirming its structure and

stereochemistry by comparing its spectra with that of Sofosbuvir. The difference in the chemical

shift of the phosphorus atom (31P NMR) would be a key indicator of the different

stereoisomers.

Biological Activity and Significance
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As a diastereomer of Sofosbuvir, impurity M may interact with the same biological targets, such

as the HCV NS5B RNA-dependent RNA polymerase. However, the different spatial

arrangement of the atoms can significantly alter its binding affinity and inhibitory potency. It is

generally expected that one diastereomer will be significantly more active than the other.

Therefore, controlling the level of impurity M is crucial to ensure the consistent efficacy and

safety of the Sofosbuvir drug product.

Conclusion
Sofosbuvir impurity M is a critical process-related impurity that requires careful monitoring

and control during the manufacturing of Sofosbuvir. Its structural similarity to the active drug

substance necessitates the use of highly specific and sensitive analytical methods, such as

RP-HPLC, for its quantification. A thorough understanding of its formation and properties is

essential for drug development professionals to ensure the quality, safety, and efficacy of this

life-saving antiviral medication. Further research into the specific biological activity of impurity

M would provide a more complete picture of its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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